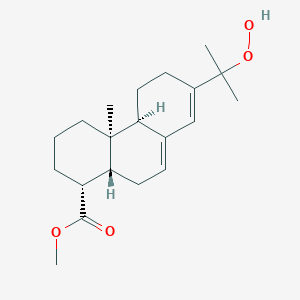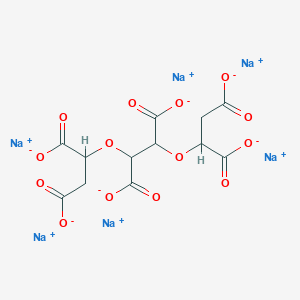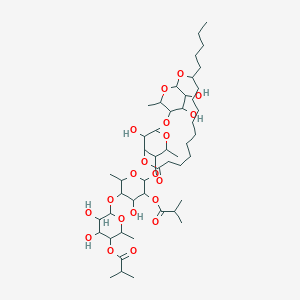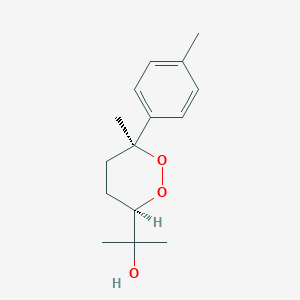
15-Hydroperoxyabietic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Hydroperoxyabietic acid (15-HpAA) is a naturally occurring diterpenoid compound that has been found in various plant species. It has been shown to possess several biological activities and has been the subject of extensive research in recent years.
Aplicaciones Científicas De Investigación
Radical Species Formation and Biological Interactions Research has delved into the radical species derived from 15-HPA, particularly how it interacts with light, heat, and TPP-Fe3+. The formation of carbon-centered radicals as a result of hydroperoxide scission was confirmed, shedding light on the reactivity of 15-HPA with Fe(II)/Fe(III) – elements significant due to their biological relevance. The study provided insights into the generation of reactive radicals that could lead to antigenic structures, a crucial aspect of understanding the skin sensitization mechanism associated with 15-HPA (Giménez-Arnau et al., 2008).
Synthesis and Allergenic Potential of Analogues Further research focused on synthesizing a 15-HPA-like model to better grasp the skin sensitization mechanisms. The synthesized compound demonstrated strong allergenic activity in both mice and guinea pigs, supporting the hypothesis that 15-HPA and its analogues can act as strong sensitizers. This study also explored the radical-trapping potential of the compound, offering a deeper understanding of the chemical interactions and potential biomedical applications or risks associated with 15-HPA (Mutterer et al., 2000).
Interactions with Proteins Investigations into how 15-HPA-like terpenes interact with proteins highlighted the allergenic potential of related hydroperoxides. The formation of highly reactive radicals in the epidermis could lead to antigenic structures, marking a critical step in the allergic contact dermatitis mechanism. This research adds a layer to our understanding of how 15-HPA can influence biological systems and trigger allergic responses (Lepoittevin & Karlberg, 1994).
Propiedades
Número CAS |
113903-96-1 |
|---|---|
Nombre del producto |
15-Hydroperoxyabietic acid |
Fórmula molecular |
C9H6N2O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
methyl (1R,4aR,4bR,10aR)-7-(2-hydroperoxypropan-2-yl)-4a-methyl-2,3,4,4b,5,6,10,10a-octahydro-1H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H30O4/c1-19(2,24-22)14-8-10-16-13(12-14)7-9-17-15(18(21)23-4)6-5-11-20(16,17)3/h7,12,15-17,22H,5-6,8-11H2,1-4H3/t15-,16+,17-,20+/m1/s1 |
Clave InChI |
CMIAIUZBKPLIOP-YZLZLFLDSA-N |
SMILES isomérico |
C[C@@]12CCC[C@H]([C@H]1CC=C3[C@@H]2CCC(=C3)C(C)(C)OO)C(=O)OC |
SMILES |
CC12CCCC(C1CC=C3C2CCC(=C3)C(C)(C)OO)C(=O)OC |
SMILES canónico |
CC12CCCC(C1CC=C3C2CCC(=C3)C(C)(C)OO)C(=O)OC |
Sinónimos |
15-hydroperoxy-abietic acid 15-hydroperoxyabietic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)

![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)









![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)